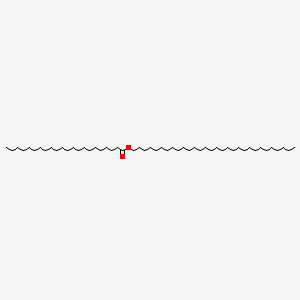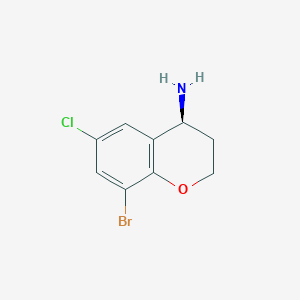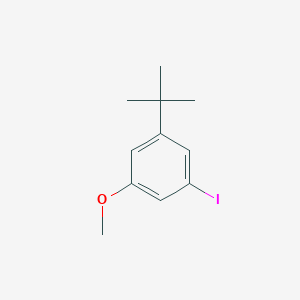![molecular formula C7H7ClN4 B15233020 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B15233020.png)
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the pyrazolo[3,4-D]pyrimidine family, known for their structural similarity to purines, which are essential components of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, which undergoes cyclization with hydrazine hydrate in ethanol to form the desired pyrazolo[3,4-D]pyrimidine scaffold . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chloro group at the 4-position makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions: Common reagents used in these reactions include methylamine, which can replace the chlorine atom to form 4-substituted derivatives . Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 4-substituted products like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine .
科学的研究の応用
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising activity as a CDK2 inhibitor, making it a potential candidate for cancer treatment . Additionally, its structural similarity to purines allows it to interact with biological targets, leading to various pharmacological activities such as anti-inflammatory, antiproliferative, and antifungal effects .
作用機序
The mechanism of action of 4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
類似化合物との比較
4-Chloro-3,6-dimethyl-1H-pyrazolo[3,4-D]pyrimidine can be compared with other pyrazolo[3,4-D]pyrimidine derivatives, such as 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the chloro and dimethyl groups in this compound contributes to its distinct chemical reactivity and pharmacological profile.
Similar Compounds
特性
分子式 |
C7H7ClN4 |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
4-chloro-3,6-dimethyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-3-5-6(8)9-4(2)10-7(5)12-11-3/h1-2H3,(H,9,10,11,12) |
InChIキー |
NWJIMIUCRDJUBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)N=C(N=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)

![Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B15232973.png)



![Spiro[1,3-dihydroquinoline-4,4'-piperidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B15233010.png)

![2-O-tert-butyl 5-O-methyl (1S,4R,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15233024.png)

